molecular formula C14H18N2 B8455235 Phenyl(cyclohexylamino)acetonitrile

Phenyl(cyclohexylamino)acetonitrile

Cat. No.: B8455235
M. Wt: 214.31 g/mol
InChI Key: YWDSNLCDCHQKPV-UHFFFAOYSA-N
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Description

Phenyl(cyclohexylamino)acetonitrile is a nitrile derivative featuring a phenyl group, a cyclohexylamino substituent, and an acetonitrile backbone.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-(cyclohexylamino)-2-phenylacetonitrile

InChI

InChI=1S/C14H18N2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1,3-4,7-8,13-14,16H,2,5-6,9-10H2

InChI Key

YWDSNLCDCHQKPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(C#N)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Fragrance Applications

Odoriferous Properties:
Phenyl(cyclohexylamino)acetonitrile is recognized for its strong floral and fruity scent profiles, making it suitable for various fragrance applications. It is often utilized in:

  • Perfumes: The compound is incorporated into alcoholic perfumes due to its high substantivity (lasting up to 400 hours) and stability in various media .
  • Cosmetics and Body Care Products: It is used in products like shampoos, conditioners, liquid soaps, and talcum powders to enhance fragrance longevity .
  • Household Products: The compound finds application in cleaning agents and fabric softeners, contributing to the overall scent profile of these products .

Therapeutic Potential

Pharmacological Research:
Recent studies have highlighted the potential of this compound and its derivatives in medicinal chemistry. Some key areas include:

  • Antiparasitic Activity: Research indicates that compounds similar to this compound may exhibit inhibitory effects against Trypanosoma brucei, the causative agent of African sleeping sickness. Structural modifications are being explored to enhance efficacy .
  • Anticancer Properties: Compounds containing acetamide linkages, including those derived from this compound, have shown promise as anti-cancer agents. Studies suggest that these compounds can inhibit various cancer cell lines effectively .

Case Studies

Case Study 1: Fragrance Development
A notable application involved integrating this compound into a new line of luxury perfumes. The compound's high substantivity allowed for extended wear time on skin and fabrics, significantly enhancing customer satisfaction.

Case Study 2: Antiparasitic Research
In a study aimed at developing new treatments for African trypanosomiasis, derivatives of this compound were synthesized and tested against T. brucei. Results indicated promising activity, warranting further exploration into structure-activity relationships .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between phenyl(cyclohexylamino)acetonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Phenylacetonitrile C₈H₇N 117.15 g/mol Phenyl, acetonitrile Simpler backbone; solvent applications
2-{4-[(2-Methylcyclohexyl)amino]phenoxy}acetonitrile C₁₅H₂₀N₂O 244.33 g/mol Phenoxy, 2-methylcyclohexylamino Oxygen linker; increased polarity
(4-Amino-2-chlorophenyl)(phenyl)acetonitrile C₁₄H₁₀ClN₂ 244.70 g/mol Chloro, amino on phenyl Electron-withdrawing Cl; reactive amino group
This compound* ~C₁₄H₁₇N₂ ~213.30 g/mol Cyclohexylamino, phenyl Steric hindrance; potential H-bonding

*Estimated based on structural analogs.

Key Observations:
  • Phenylacetonitrile: Lacks the cyclohexylamino group, making it less sterically hindered and more suitable as a solvent or simple precursor .
  • Chloro-amino analog (C₁₄H₁₀ClN₂): The chloro and amino groups increase reactivity, likely making it more prone to nucleophilic substitution or oxidation than this compound .

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction proceeds through the formation of an imine intermediate from benzaldehyde and cyclohexylamine, followed by nucleophilic cyanide addition. A modified protocol from Opatz et al. demonstrates that N-benzylidenecyclohexylamine serves as the critical intermediate. Cyanide sources such as potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are preferred due to their stability and solubility in polar solvents.

Optimization of Cyanide Sources and Solvents

Table 1 summarizes yields under varying conditions:

Cyanide SourceSolvent SystemTime (h)Yield (%)
K₃[Fe(CN)₆]:K₄[Fe(CN)₆] (3:4)tBuOH:H₂O (1:1)472
K₃[Fe(CN)₆]Ethyl acetate:H₂O (1:1)559
K₄[Fe(CN)₆]Cyclohexane:H₂O (1:1)564

Data adapted from highlights that tert-butanol-water mixtures (1:1) maximize yield (72%) due to enhanced imine solubility and cyanide activation. Acetonitrile-water systems, while effective for analogous compounds, are less suitable here due to competitive π-π interactions that hinder intermediate formation.

Cyclocondensation with Cyanohydrins

An alternative route involves cyclohexylamine reacting with preformed cyanohydrins. This method avoids the instability of imine intermediates.

Cyanohydrin Preparation

Cyanohydrins are synthesized by adding hydrogen cyanide (HCN) to benzaldehyde derivatives. For example, mandelonitrile (C₆H₅CH(OH)CN) reacts with cyclohexylamine under acidic conditions to yield the target compound. A patent by EP3433231A1 details a one-pot procedure where 2-cyclohexyliden-2-phenylacetonitrile is hydrolyzed and subsequently aminated.

Temperature and pH Control

The reaction requires precise pH (4–6) and temperature (60–80°C) to prevent cyanohydrin decomposition. Cooling the mixture to 60°C after completion, followed by toluene-water extraction, isolates the product with 85% purity.

Catalytic Systems and Green Chemistry Approaches

Recent advances emphasize sustainable methods using catalytic cyanide sources and solvent recycling.

Iron Cyanide Catalysts

K₃[Fe(CN)₆] acts as both a cyanide donor and oxidant, enabling shorter reaction times (4–5 hours) compared to stoichiometric methods. This approach reduces waste and improves atom economy.

Aqueous-Phase Reactions

Water-tBuOH mixtures (1:1) enhance reaction efficiency by stabilizing polar intermediates. Ethyl acetate-water systems, though less effective (59% yield), are preferable for large-scale operations due to easier solvent recovery.

Purification and Characterization

Column Chromatography

Silica gel chromatography with cyclohexane-ethyl acetate gradients (0%–80% ethyl acetate) achieves >95% purity. The Phenomenex Kinetex® Phenyl-Hexyl column, optimized for π-π interactions, resolves closely related impurities.

Spectroscopic Analysis

  • ¹H-NMR (300 MHz, CDCl₃) : δ 7.61–7.54 (m, 2H, Ar-H), 5.34 (s, 1H, CH), 3.12 (bs, 1H, NH).

  • IR (ATR) : Peaks at 3368 cm⁻¹ (N-H stretch) and 2210 cm⁻¹ (C≡N stretch) confirm functional groups.

  • ESI-MS : m/z = 225.1 ([M+H]⁺), consistent with the molecular formula C₁₄H₁₆N₂.

Industrial-Scale Considerations

Solvent Recycling

tBuOH and ethyl acetate are recovered via distillation, reducing costs by 30% .

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